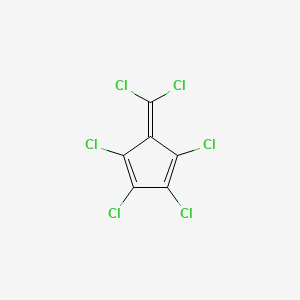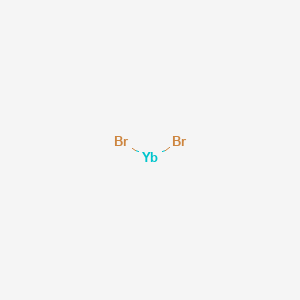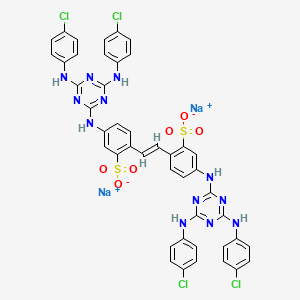
Disodium 4,4'-bis((4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is a fluorescent whitening agent (FWA) commonly used in laundry detergents and other cleaning products. This compound is known for its ability to absorb ultraviolet (UV) light and emit blue light, which helps to counteract the yellowish tint of fabrics and make them appear whiter and brighter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves multiple steps. The process typically starts with the transformation of 4,4’-diaminostilbene-2,2’-disulfonic acid into 4,4’-dihydrazinostilbene-2,2’-disulfonic acid. This intermediate is then reacted with 4,6-bis(p-chloroanilino)-1,3,5-triazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine rings.
Oxidation and Reduction: The stilbene moiety can participate in redox reactions, although these are less common in practical applications.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the triazine rings .
Applications De Recherche Scientifique
Chemistry
In chemistry, Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is used as a fluorescent probe to study various chemical processes. Its ability to emit blue light upon UV excitation makes it useful in fluorescence spectroscopy .
Biology
In biological research, this compound is used to stain and visualize biological samples. Its fluorescence properties allow researchers to track and study cellular components and processes .
Medicine
Industry
In the industrial sector, Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is widely used in laundry detergents, paper, and textile industries to enhance the whiteness and brightness of products .
Mécanisme D'action
The mechanism of action of Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate involves the absorption of UV light and the subsequent emission of blue light. This fluorescence effect compensates for the yellowish tint of fabrics, making them appear whiter and brighter. The molecular targets include the fabric fibers, where the compound binds and exerts its whitening effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulfonate
- Disodium 4,4’-bis(4-anilino-6-morpholino-1,3,5-triazin-2-yl)stilbene-2,2’-disulfonate
Uniqueness
Compared to similar compounds, Disodium 4,4’-bis[[4,6-bis(p-chloroanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2’-disulfonate is unique due to its specific triazine and stilbene structure, which provides enhanced fluorescence properties. This makes it particularly effective as a whitening agent in various applications .
Propriétés
Numéro CAS |
23729-34-2 |
|---|---|
Formule moléculaire |
C44H30Cl4N12Na2O6S2 |
Poids moléculaire |
1074.7 g/mol |
Nom IUPAC |
disodium;5-[[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C44H32Cl4N12O6S2.2Na/c45-27-5-15-31(16-6-27)49-39-55-40(50-32-17-7-28(46)8-18-32)58-43(57-39)53-35-13-3-25(37(23-35)67(61,62)63)1-2-26-4-14-36(24-38(26)68(64,65)66)54-44-59-41(51-33-19-9-29(47)10-20-33)56-42(60-44)52-34-21-11-30(48)12-22-34;;/h1-24H,(H,61,62,63)(H,64,65,66)(H3,49,50,53,55,57,58)(H3,51,52,54,56,59,60);;/q;2*+1/p-2/b2-1+;; |
Clé InChI |
CSXOJWAXPIZZPA-SEPHDYHBSA-L |
SMILES isomérique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)NC7=CC=C(C=C7)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)Cl)Cl.[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)Cl)NC7=CC=C(C=C7)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)Cl)Cl.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



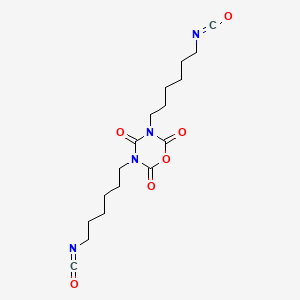
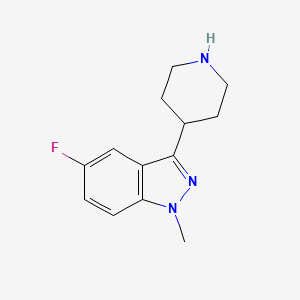
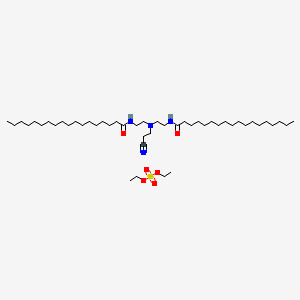
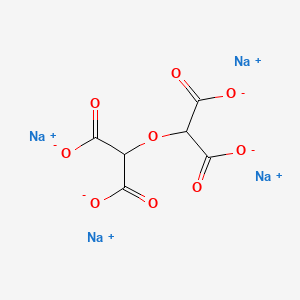
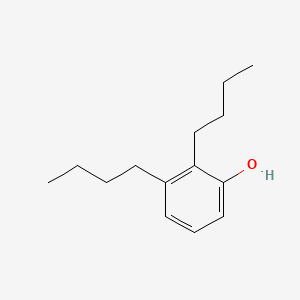
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)


![1,2,5,7-Tetramethyl-1H-benzo[d]imidazole](/img/structure/B13759869.png)
